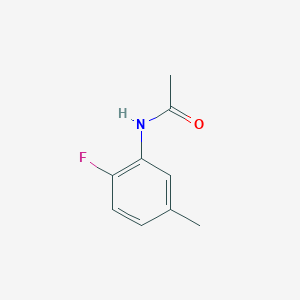

N-(2-fluoro-5-methylphenyl)acetamide

Description

N-(2-fluoro-5-methylphenyl)acetamide is an acetamide derivative characterized by a fluorine atom at the ortho position (C2) and a methyl group at the para position (C5) on the phenyl ring (Figure 1). Its molecular formula is C₉H₁₀FNO, with a molecular weight of 167.18 g/mol .

Properties

IUPAC Name |

N-(2-fluoro-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCOUHCHKMJFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)acetamide typically involves the acylation of 2-fluoro-5-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluoro-5-methylaniline+acetyl chloride→N-(2-fluoro-5-methylphenyl)acetamide+HCl

Industrial Production Methods

In an industrial setting, the production of N-(2-fluoro-5-methylphenyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: N-(2-fluoro-5-methylphenyl)acetamide N-oxide.

Reduction: 2-fluoro-5-methylphenylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-(2-fluoro-5-methylphenyl)acetamide and its analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations

In contrast, analogs like N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide () exhibit strong electron-withdrawing groups (NO₂, CF₃), which may enhance metabolic stability but reduce membrane permeability . 3,5-Difluorophenyl derivatives (e.g., Compound 47, ) show enhanced antimicrobial activity, suggesting that multiple fluorine atoms improve interactions with bacterial enzymes .

The target compound’s methyl group may offer a favorable balance of hydrophobicity and safety.

Metabolic Considerations :

Recommendations :

- Evaluate the target compound’s activity against gram-positive bacteria and fungi, leveraging known structure-activity relationships.

- Explore pharmacokinetic properties, focusing on metabolic stability conferred by the 2-fluoro group.

Biological Activity

N-(2-fluoro-5-methylphenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

N-(2-fluoro-5-methylphenyl)acetamide features a phenyl ring with a fluorine atom and a methyl group in specific positions, attached to an acetamide functional group. This unique substitution pattern influences its chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that N-(2-fluoro-5-methylphenyl)acetamide exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further pharmacological exploration in treating infections .

2. Anti-inflammatory Properties

N-(2-fluoro-5-methylphenyl)acetamide has also been investigated for its anti-inflammatory effects. Studies have shown that compounds with similar structures often possess the ability to modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. The presence of the fluorine atom may enhance its lipophilicity, allowing for better interaction with biological targets involved in inflammation.

3. Anticancer Potential

Preliminary studies indicate that N-(2-fluoro-5-methylphenyl)acetamide may have anticancer properties. The compound's mechanism of action could involve enzyme inhibition or receptor interaction, disrupting cellular processes critical for cancer cell proliferation. However, more comprehensive studies are needed to elucidate its efficacy against specific cancer types.

The biological activity of N-(2-fluoro-5-methylphenyl)acetamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking their activity.

- Receptor Interaction : It can modulate signal transduction pathways by interacting with cellular receptors.

- DNA Interaction : There is potential for the compound to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A significant case study involved the synthesis and evaluation of various derivatives of N-(2-fluoro-5-methylphenyl)acetamide. These derivatives were tested for their antimicrobial and anti-inflammatory activities. Results indicated that modifications to the phenyl ring could enhance biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.